molecular formula C16H21NO3 B8384814 Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate

Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate

Cat. No.: B8384814
M. Wt: 275.34 g/mol
InChI Key: ACMPBUCGADQVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is an organic compound with a complex structure It is characterized by the presence of a formyl group, a tetrahydronaphthalene ring, and a carbamic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene ring, followed by the introduction of the formyl group and the carbamic acid tert-butyl ester group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials and compounds with unique properties.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of biological processes.

Medicine

In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific functionalities and applications.

Mechanism of Action

The mechanism of action of Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group and the ester group can participate in various chemical reactions, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to bind to specific sites on target molecules, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is unique due to its combination of a formyl group, a tetrahydronaphthalene ring, and a carbamic acid tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl N-(6-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-14-6-4-5-12-9-11(10-18)7-8-13(12)14/h7-10,14H,4-6H2,1-3H3,(H,17,19)

InChI Key

ACMPBUCGADQVIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (6-hydroxymethyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-carbamic acid tert-butyl ester (3.1 g, 11.18 mmol) in CH2Cl2 (30 mL) was added MnO2 (4.85 g, 55.9 mmol). The resulting mixture was stirred at RT under N2 gas for 18 h. Solvent was separated from MnO2 by passing through the Celite®. Solvent was evaporated in vacuo to give the final product. MS m/z: 276.5 (M+H). Calc'd. for C16H21NO3-275.34.
Name
(6-hydroxymethyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-carbamic acid tert-butyl ester
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4.85 g
Type
catalyst
Reaction Step One

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